molecular formula C19H21N3O4S B2718190 ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate CAS No. 923184-99-0

ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2718190
CAS No.: 923184-99-0
M. Wt: 387.45
InChI Key: SDPIAMKZQGRFEV-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative featuring a sulfanyl-linked tetrahydroquinolinyl substituent. The core structure is a 1,2-dihydropyrimidine ring with a methyl group at position 6, an ester at position 5, and a thioether bridge connecting the tetrahydroquinolinyl moiety at position 2.

Properties

IUPAC Name

ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-26-18(24)16-12(2)20-19(25)21-17(16)27-11-15(23)22-10-6-8-13-7-4-5-9-14(13)22/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPIAMKZQGRFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the quinoline and pyrimidine rings, followed by their functionalization and coupling.

    Formation of Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and halides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the quinoline or pyrimidine rings.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dihydropyrimidine derivatives are widely studied for their biological activities and structural diversity. Below is a systematic comparison of the target compound with structurally related analogs.

Substituent Variations at Position 4

The substituent at position 4 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 4 Key Features Biological Activity/Data Reference
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate Phenyl Simple aromatic group; hydrophobic interactions dominate. Synthetic intermediate; no reported bioactivity.
Ethyl 4-(4-methylphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate p-Tolyl (4-methylphenyl) Enhanced lipophilicity due to methyl group. Used in crystallography studies.
Ethyl 4-(3-methylthiophen-2-yl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate 3-Methylthienyl Thiophene ring introduces π-electron density; may affect redox properties. No specific bioactivity reported.
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate 5-Methoxymethylfuran Furan with methoxymethyl group; polar and electron-rich. Synthesized via Biginelli-like reactions.
Ethyl 4-(quinolin-2-yl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate Quinolin-2-yl Aromatic N-heterocycle; potential for π-π stacking and metal coordination. Exhibits antibacterial activity (MIC: 8–32 µg/mL).
Target Compound [2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl Bicyclic amine with sulfanyl bridge; combines flexibility and hydrogen-bonding capability. No direct bioactivity data; inferred potential from structural analogs.

Key Observations:

  • Aryl vs. Heteroaryl Groups: Phenyl and p-tolyl substituents (e.g., ) favor hydrophobic interactions, while thienyl or furyl groups (e.g., ) may enhance electronic interactions.
  • Tetrahydroquinolinyl vs.
  • Sulfanyl Bridge: The –S–CH2–C(O)– linker in the target compound introduces conformational flexibility, unlike rigid direct aryl substitutions .

Spectroscopic and Crystallographic Data

  • NMR and IR Profiles: Methyl 4-methyl-2-oxo-6-(p-tolyl)-1,2-dihydropyrimidine-5-carboxylate (analog) shows IR peaks at 1740 cm⁻¹ (C=O) and 1652 cm⁻¹ (aromatic C=C), while its ¹H NMR reveals aromatic protons at δ 7.20–7.36 . The target compound’s tetrahydroquinolinyl group would likely produce distinct NH/amine signals (δ ~3–5).
  • Crystallography: Ethyl 4-(quinolin-2-yl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate crystallizes in the monoclinic P2₁/c space group, with bond lengths consistent with conjugated dihydropyrimidine systems . Similar analysis for the target compound is absent but could leverage SHELX software for refinement .

Computational Similarity Assessment

Using Tanimoto and Dice indices (MACCS or Morgan fingerprints), the target compound’s similarity to analogs depends on substituent bulk and electronic profiles. For example, its tetrahydroquinolinyl group may yield lower similarity scores with phenyl analogs (<0.5) but higher scores with quinolinyl derivatives (>0.7) .

Biological Activity

Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, pharmacological properties, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3SC_{19}H_{22}N_4O_3S. It features a pyrimidine ring system with various substituents that enhance its biological activity. The compound's structure allows for interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Pyrimidine Ring Construction : Utilizing Biginelli-type reactions or similar methods to form the pyrimidine framework.
  • Final Modifications : Introducing the ethyl sulfonyl and carbonyl functionalities to yield the final product.

Antimicrobial Activity

Studies have shown that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Research indicates that compounds with a similar structure may possess anticancer activity. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves modulation of signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

Ethyl 6-methyl-2-oxo derivatives have also been investigated for their potential as enzyme inhibitors. Notably, they have shown promise as inhibitors of enzymes such as:

  • Aldose Reductase : Important in diabetic complications.
  • α-glucosidase : Relevant in the management of diabetes by delaying carbohydrate absorption.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dihydropyrimidine derivatives and tested their antimicrobial activity. Ethyl 6-methyl derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Ethyl 6-Methyl Compound8Klebsiella pneumoniae

Study 2: Anticancer Activity

A study conducted on the anticancer properties of pyrimidine derivatives found that ethyl 6-methyl compounds induced significant cytotoxicity in MCF-7 cells with an IC50 value of approximately 15 µM. The study highlighted the role of apoptosis in mediating these effects .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

The synthesis typically involves multi-step routes, including:

  • Biginelli-like cyclocondensation : Combining substituted thioureas, β-keto esters, and aldehydes under acidic conditions.
  • Post-functionalization : Introducing the tetrahydroquinoline moiety via nucleophilic substitution or thiol-ene click chemistry.
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while temperatures between 60–80°C prevent intermediate decomposition .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or iodine may accelerate cyclization steps .

Basic: How is structural characterization performed for this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation (e.g., boat vs. chair) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl, sulfanyl groups) and diastereotopic protons.
    • 2D experiments (COSY, NOESY) : Assign spatial relationships in the tetrahydroquinoline and pyrimidine moieties .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can reaction yields be optimized during scale-up?

  • Solvent selection : Dichloromethane or ethyl acetate improves solubility of intermediates .
  • Temperature gradients : Gradual heating (e.g., 40°C → 80°C) minimizes side reactions like ester hydrolysis.
  • In-line monitoring : Use FTIR or HPLC to track reaction progress and isolate intermediates at >90% purity .
  • Purification : Column chromatography with silica gel (hexane:EtOAc gradients) or recrystallization from ethanol .

Advanced: What biological activities are hypothesized for this compound?

While direct data is limited, analogs suggest:

  • Kinase inhibition : The tetrahydroquinoline group may interact with ATP-binding pockets (e.g., tyrosine kinases) .
  • Antimicrobial potential : Pyrimidine-thioether derivatives show activity against Gram-positive bacteria (MIC ~5–10 µg/mL) .
  • Cytotoxicity : Substituents like sulfanyl groups enhance redox modulation, potentially targeting cancer cells .
    Note : Validate via in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial testing) .

Data Contradictions: How to resolve discrepancies in reported biological activity?

  • Substituent effects : Compare analogs with varying aryl/alkyl groups (e.g., 3-bromophenyl vs. 4-hydroxyphenyl derivatives) to isolate pharmacophore contributions .
  • Purity verification : Use HPLC-MS to rule out impurities (>95% purity required for reliable bioactivity data) .
  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) across studies .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the tetrahydroquinoline with piperazine or morpholine rings to assess flexibility requirements .
  • Functional group swaps : Substitute the sulfanyl group with carbonyl or amino groups to evaluate electron-withdrawing/donating effects .
  • Stereochemical variations : Synthesize enantiomers via chiral HPLC or asymmetric catalysis to probe stereoselectivity .

Stability: How to assess degradation under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor via UV-Vis spectroscopy for absorbance shifts (λmax ~270–300 nm) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C indicates solid-state stability) .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanyl group .

Advanced: What computational methods support mechanistic studies?

  • DFT calculations : Model transition states for cyclocondensation steps (B3LYP/6-31G* basis set) .
  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinase targets .
  • MD simulations : Simulate solvation effects in aqueous/DMSO mixtures to optimize synthetic conditions .

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